Boc-alpha-(4-fluorobenzyl)-DL-proline
Description
Historical Context of Unnatural Amino Acid Development
The ability to create and utilize amino acids beyond the natural 20 is a cornerstone of modern biochemistry and chemical biology. The journey began conceptually soon after the discovery of the tRNA adaptor, but significant strides were made in the 1970s with the advent of site-specific mutagenesis, which allowed researchers to probe protein function by altering amino acid sequences. nih.gov This opened the door to fine-tuning the chemical properties of proteins in ways that nature had not explored. nih.gov
Expanding this toolkit, scientists developed methods to incorporate unnatural amino acids (UAAs) with novel chemical functions into proteins. nih.gov Early techniques involved the chemoenzymatic aminoacylation of modified tRNAs and the use of in vitro translation systems. nih.gov A major breakthrough was the development of methods for the site-specific incorporation of UAAs in vivo. nih.gov One powerful technique, known as nonsense codon suppression, involves engineering a transfer RNA (tRNA) that recognizes a stop codon (like UAG) and is charged with a UAA instead of terminating protein synthesis. nih.gov This requires an evolved, orthogonal tRNA synthetase that specifically recognizes the UAA and its corresponding tRNA, ensuring the fidelity of the process. nih.gov
By 2003, scientists had successfully created an organism that could biosynthesize a 21st amino acid and incorporate it into its proteins on its own, marking a significant milestone in expanding the genetic code. sciencedaily.com Today, over 140 non-proteinogenic amino acids are known to occur naturally in proteins through post-translational modifications, while thousands more can be synthesized in the laboratory. wikipedia.org This vast chemical palette allows for the introduction of unique functionalities, including fluorescent probes, cross-linking agents, and post-translational modifications, fundamentally expanding the scope of protein engineering and the study of biological mechanisms. nih.govnih.gov
Significance of Substituted Proline Derivatives in Organic and Medicinal Chemistry
Proline is unique among the 20 proteinogenic amino acids because its side chain cycles back to the backbone nitrogen, forming a secondary amine and creating a rigid five-membered ring. nih.govnih.gov This pyrrolidine (B122466) ring severely restricts the conformational flexibility of the peptide backbone, making proline a "structure-breaker" in alpha-helices and beta-sheets but a critical component in turns and loops. nih.gov Chemists have leveraged these properties by creating a vast array of substituted proline derivatives to exert precise control over the structure and function of peptides and other molecules.
These non-natural proline analogues are considered conformationally constrained building blocks and have become privileged elements in medicinal chemistry. acs.org They are used extensively as tools in peptidomimetics to establish structure-activity relationships (SAR). acs.org By introducing substituents at various positions on the proline ring, researchers can fine-tune the biological, pharmaceutical, and physicochemical properties of molecules. For instance, fluorinated prolines, such as 4-fluoroproline, are used for conformational control, with the fluorine substitution influencing the cis/trans isomerization of the peptide bond. researchgate.netossila.com
The applications of substituted prolines are diverse and impactful:
Drug Development: They are key components in a range of therapeutics. For example, 5-azaspiro[2.4]heptane-6-carboxylic acid, a modified proline, is a crucial element in the synthesis of Ledipasvir, a potent antiviral agent used to treat Hepatitis C. nih.gov Proline analogues have also been incorporated into HIV inhibitors, ACE inhibitors, and thrombin inhibitors.
Peptide and Protein Engineering: Functionalized prolines are used to stabilize specific peptide conformations, such as the collagen triple helix, and to create novel structural topologies or hyperstable proteins. nih.gov
Chemical Biology Tools: Proline derivatives have been synthesized to carry specific handles for bioorthogonal conjugation reactions (like click chemistry), allowing peptides to be linked to other molecules in complex biological environments. nih.govacs.org They can also incorporate spectroscopic probes, such as ¹⁹F, for NMR studies. acs.org
The synthesis of these derivatives often starts from readily available precursors like hydroxyproline, which can be chemically modified to introduce a wide array of functional groups with specific stereochemistry. acs.orgnih.gov This modularity makes substituted prolines an exceptionally versatile platform for innovation in organic and medicinal chemistry.
Overview of the DL-Stereochemistry and its Implications in Research
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in chemistry and pharmacology. numberanalytics.com Many organic molecules are chiral, meaning they can exist in two forms that are non-superimposable mirror images of each other, known as enantiomers. azolifesciences.comnih.gov The D/L naming convention is one system used to describe the absolute configuration of chiral molecules, particularly amino acids and sugars. azolifesciences.comlibretexts.org It relates the molecule's structure to that of glyceraldehyde, a reference compound. azolifesciences.com An amino acid is designated 'L' if its amino group is on the left in a specific Fischer projection, while 'D' indicates it is on the right. libretexts.org
The term "DL" (or dl) signifies a racemic mixture, which is a 1:1 mixture of the D and L enantiomers. stackexchange.com In the case of Boc-alpha-(4-fluorobenzyl)-DL-proline, the presence of two chiral centers (the alpha-carbon and the proline C2 carbon) means it exists as a mixture of diastereomers. The "DL" notation indicates a mixture of configurations at the alpha-carbon.
The use of a racemic or diastereomeric mixture versus a single, pure enantiomer has significant implications in research and drug development:
Biological Activity: Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the two enantiomers of a chiral molecule often exhibit vastly different biological activities, potencies, and pharmacokinetic profiles. azolifesciences.comnih.gov One enantiomer might be therapeutically active, while the other could be inactive, less active, or even cause undesirable side effects. azolifesciences.com Therefore, enantiomers of a chiral drug are best considered as two distinct chemical entities. nih.gov
Research and Synthesis: In a research context, a DL-mixture may be synthesized initially because it is often easier and less expensive to produce than a single enantiomer, which requires stereoselective synthesis or chiral resolution steps. numberanalytics.com This mixture can be used in initial screening or as a starting point for further separation and individual testing of the stereoisomers to determine their respective contributions to the observed activity.
Asymmetric Synthesis: Understanding stereochemistry is crucial for asymmetric synthesis, where the goal is to produce a single enantiomer selectively. numberanalytics.com The DL-configuration of a catalyst or building block can profoundly influence the stereochemical outcome of a chemical reaction. numberanalytics.com
While the D/L system is historically significant, the Cahn-Ingold-Prelog (R/S) system is now more broadly and unambiguously applied to describe the absolute configuration of chiral centers. nih.govlibretexts.org Nevertheless, the "DL" designation remains a common and important descriptor, immediately informing a chemist that they are working with a stereoisomeric mixture, a critical piece of information for interpreting experimental results.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTXCFLBYUGCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394351 | |
| Record name | Boc-alpha-(4-fluorobenzyl)-DL-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-78-3 | |
| Record name | Boc-alpha-(4-fluorobenzyl)-DL-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc Alpha 4 Fluorobenzyl Dl Proline and Analogues
Strategies for Alpha,Alpha-Disubstituted Proline Synthesis
The creation of the quaternary α-carbon in proline derivatives can be approached through several synthetic routes, broadly categorized into solution-phase and solid-phase methods.
Classical solution-phase synthesis offers a versatile platform for the preparation of complex amino acid derivatives. wikipedia.org For α,α-disubstituted prolines, a common strategy involves the alkylation of a proline enolate precursor. The synthesis typically begins with a suitably N-protected proline, such as Boc-proline. The α-proton is abstracted using a strong base like lithium diisopropylamide (LDA) to generate a nucleophilic enolate. This enolate is then reacted with an electrophile, in this case, 4-fluorobenzyl bromide, to introduce the benzyl (B1604629) group at the α-position.
Methodologies for the asymmetric synthesis of α-alkylprolines often rely on constructing the pyrrolidine (B122466) ring via intramolecular cyclization of a geminally disubstituted glycine (B1666218) equivalent. nih.gov Another approach involves the umpolung addition of an organometallic reagent to the nitrogen of an α-iminoester, with the resulting enolate being trapped by an electrophile to create the quaternary center. acs.org
A general process for synthesizing N-Boc-proline involves reacting L-proline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine. rsc.org This N-protected intermediate is the starting point for subsequent α-functionalization.
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become a cornerstone of peptide chemistry, allowing for the efficient, automated synthesis of peptides. biosyn.com This methodology is particularly powerful for incorporating unnatural amino acids into peptide chains. youtube.comresearchgate.net
The fundamental principle of SPPS involves attaching the C-terminal amino acid to an insoluble polymer resin and then sequentially adding amino acid residues in a C-to-N direction. biosyn.com Excess reagents and byproducts are removed by simple filtration and washing at each step. youtube.com To incorporate a pre-synthesized unnatural amino acid like Boc-alpha-(4-fluorobenzyl)-DL-proline, it would be activated and coupled to the N-terminus of the growing peptide chain attached to the resin.
Alternatively, the unnatural amino acid can be constructed directly on the resin. One such method involves converting a resin-bound glycine residue into an activated benzophenone (B1666685) imine derivative, followed by C-alkylation and hydrolysis to yield the desired racemic, unnatural amino acid residue within the peptide sequence. researchgate.net
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis (SPPS) |
| Scale | Well-suited for large-scale industrial production. wikipedia.org | Ideal for lab-scale research and rapid synthesis of many different peptides. |
| Purification | Requires chromatographic purification after each step. | Purification is simplified to washing the resin; final cleavage and purification at the end. youtube.com |
| Automation | Generally a manual process. | Readily automated. biosyn.com |
| Efficiency | Can be time-consuming and labor-intensive. | Rapid and efficient for long peptide chains. |
| Flexibility | High flexibility in reaction conditions and reagents. | Limited by resin stability and conditions compatible with the solid support. |
Enantioselective Synthesis of Chiral Proline Derivatives
Producing a single enantiomer of a chiral compound is critical for pharmaceutical applications. Enantioselective synthesis of proline derivatives can be achieved through various asymmetric strategies.
Achieving the synthesis of a specific enantiomer, such as (S)-Boc-alpha-(4-fluorobenzyl)-proline, requires precise stereochemical control. Several methods are available for this purpose.
From Chiral Precursors: A common approach is to start with an enantiomerically pure precursor, such as (S)-proline. Asymmetric synthesis of 4-substituted proline scaffolds has been achieved starting from natural amino acids like 4-hydroxyproline. nih.govresearchgate.net For instance, the synthesis of N-Boc-(S)-4-methyleneproline has been reported, which serves as a versatile precursor for other 4-substituted prolines. nih.gov
Asymmetric Alkylation: Phase-transfer catalysis using a chiral catalyst, such as a chinchonidine derivative, can facilitate the enantioselective alkylation of a glycine imine analogue to produce enantioenriched proline derivatives. nih.govresearchgate.net
Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic esters of α,α-disubstituted amino acids, allowing for the separation of enantiomers with high efficiency. nih.gov
A potential route to (S)-Boc-alpha-(4-fluorobenzyl)-proline could involve the diastereoselective alkylation of a chiral proline template, followed by removal of the chiral auxiliary. For example, the alkylation of pyroglutamic acid, a derivative of the natural amino acid glutamic acid, is a well-established method for producing α-substituted proline derivatives. nih.gov
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction.
Chiral Auxiliary Methods: Evans oxazolidinones are popular chiral auxiliaries that can be attached to a carboxylic acid substrate. The auxiliary then sterically directs the approach of an electrophile in an alkylation reaction, leading to high diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral product. Other auxiliaries, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), derived from proline and glutamic acid respectively, are also widely used. uow.edu.au The use of chiral auxiliaries is a common strategy for preparing proline derivatives in high enantiomeric purity. uow.edu.au
Organocatalysis: Organocatalysis uses small, chiral organic molecules to catalyze asymmetric transformations. libretexts.orgclockss.org L-proline itself is a highly effective and inexpensive organocatalyst, often called the "simplest enzyme," capable of catalyzing reactions like aldol (B89426), Mannich, and Michael reactions with high stereoselectivity. libretexts.orgnih.gov The reaction proceeds through the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate. libretexts.orgwikipedia.org Proline-derived catalysts have been developed to further enhance the selectivity of these reactions. libretexts.orgresearchgate.net These catalytic methods provide powerful tools for the synthesis of complex chiral molecules, including functionalized proline derivatives. libretexts.orgnih.gov
| Asymmetric Method | Principle | Example Application |
| Chiral Auxiliary | A recoverable chiral molecule directs the stereoselective formation of a new chiral center. | Alkylation of an N-acyl oxazolidinone derived from proline. |
| Organocatalysis | A small chiral organic molecule (e.g., L-proline) catalyzes a reaction enantioselectively. libretexts.orgclockss.org | Proline-catalyzed asymmetric Mannich reaction to form β-amino and α-amino acid derivatives. libretexts.org |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. nih.gov | Lipase-catalyzed hydrolysis of a racemic ester of a proline derivative. nih.gov |
Protecting Group Chemistry in Proline Synthesis
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at reactive functional groups, such as the α-amino group of proline. wikipedia.orgpeptide.com The tert-butyloxycarbonyl (Boc) group is one of the most widely used N-terminal protecting groups in SPPS. peptide.com
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. rsc.orgorgsyn.org It is stable under a variety of reaction conditions but can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which allows for the selective deprotection of the N-terminus during peptide synthesis. wikipedia.orgorgsyn.org The lability of the carbamate (B1207046) group, which easily releases CO₂ upon cleavage, makes this an irreversible and clean deprotection step.
In the synthesis of complex molecules, an orthogonal protection strategy is crucial. This means that different protecting groups are used for different functional groups, and each can be removed under specific conditions without affecting the others. peptide.comnih.gov For example, in Fmoc-based SPPS, the N-terminal Fmoc group is removed with a base (like piperidine), while side-chain protecting groups and the resin linker are typically acid-labile (cleaved by TFA). The Boc group's acid lability makes it a cornerstone of the "Boc-SPPS" strategy, where it serves as the temporary Nα-protecting group, and more acid-resistant groups are used for side-chain protection, requiring strong acids like hydrofluoric acid (HF) for final cleavage. peptide.com
Role of the Boc Group in Synthetic Pathways
The Boc group is one of the most widely used protecting groups for amines in organic synthesis, prized for its reliability and specific conditions for removal. wikipedia.org In the context of synthesizing alpha-substituted proline derivatives, the Boc group serves several critical functions.
Proline is unique among the proteinogenic amino acids as it contains a secondary amine integrated into its pyrrolidine ring. nih.gov This structural feature makes the unprotected amine susceptible to various side reactions. The primary role of the Boc group is to protect this secondary amine, converting it into a carbamate. chemistrysteps.com This transformation is crucial as it prevents the nitrogen from acting as a nucleophile or a base in subsequent reaction steps. chemistrysteps.comorganic-chemistry.org The protection is typically achieved by reacting the proline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.orgrsc.org
Once the nitrogen is protected, synthetic modifications can be precisely targeted to other parts of the molecule. For the synthesis of an alpha-substituted analogue like this compound, the Boc group is instrumental. The general strategy involves the formation of an enolate at the alpha-carbon of a Boc-proline ester, which can then act as a nucleophile. The steric bulk of the Boc group can influence the stereochemical outcome of such reactions. acsgcipr.org This enolate can then be reacted with an electrophile, such as 4-fluorobenzyl bromide, to introduce the desired substituent at the alpha-position. Without the Boc group, the acidic N-H proton would interfere with the selective deprotonation at the alpha-carbon.
Furthermore, the Boc group offers advantages in both solution-phase and solid-phase peptide synthesis (SPPS). researchgate.net Its presence increases the solubility of the amino acid derivative in organic solvents, which is beneficial for purification and handling. acsgcipr.org The Boc group is stable under a wide range of conditions, including those involving most nucleophiles and bases, allowing for an orthogonal protection strategy where other protecting groups (like the base-labile Fmoc group) can be used and selectively removed without affecting the Boc-protected amine. organic-chemistry.org
Deprotection Strategies and Considerations
The removal of the Boc group is a critical step that liberates the amine for further reactions, such as peptide bond formation. The key to the Boc group's utility is its lability under acidic conditions. wikipedia.org This selective removal is typically achieved with strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent such as methanol, dioxane, or ethyl acetate. wikipedia.orgresearchgate.netnih.gov
The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine. chemistrysteps.com The ease of this reaction is due to the stability of the resulting tertiary carbocation. chemistrysteps.com
A variety of reagents and conditions can be employed for Boc deprotection, each with specific advantages and applications. Recent research has also focused on developing milder and more environmentally friendly ("greener") methods. researchgate.netmdpi.com
Interactive Table: Boc Deprotection Methods
| Reagent/Method | Typical Conditions | Notes | References |
| Strong Acids | |||
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM), Room Temp | The most common and traditional method, highly effective but corrosive. | wikipedia.orgchemistrysteps.comresearchgate.net |
| Hydrogen Chloride (HCl) | 3-4 M in Ethyl Acetate, Dioxane, or Methanol | A widely used, effective alternative to TFA. wikipedia.orgnih.gov Can be generated in situ. researchgate.net | wikipedia.orgnih.govresearchgate.net |
| Phosphoric Acid (H₃PO₄) | Aqueous H₃PO₄ | A greener alternative to TFA. | nih.govmdpi.com |
| p-Toluenesulfonic acid (pTSA) | In a deep eutectic solvent (DES) or other solvents | An effective and biodegradable Brønsted acid catalyst. | mdpi.com |
| Lewis Acids | |||
| Aluminum Chloride (AlCl₃) | Acetonitrile/DCM | Allows for selective cleavage of N-Boc in the presence of other acid-sensitive groups. | wikipedia.org |
| Cerium(III) chloride (CeCl₃·7H₂O) | With Sodium Iodide (NaI) in Acetonitrile | A mild Lewis acid-based method. | researchgate.net |
| Other Methods | |||
| Oxalyl Chloride | In Methanol, Room Temp | A mild method for deprotecting a diverse set of substrates. | nih.gov |
| Thermal Deprotection | High temperature (e.g., >150°C) in various solvents or solvent-free | Avoids acidic reagents and aqueous workup; useful in flow chemistry. | nih.govresearchgate.net |
| Trimethylsilyl Iodide (TMSI) | Followed by methanol | Useful for substrates where other methods are too harsh. | wikipedia.org |
Key Considerations in Boc Deprotection:
Side Reactions: A primary concern during acid-mediated deprotection is the fate of the tert-butyl cation intermediate. acsgcipr.org This electrophilic species can react with nucleophilic sites within the substrate molecule (such as electron-rich aromatic rings, thiols, or guanidines) or with the solvent, leading to unwanted by-products. acsgcipr.orgwikipedia.org
Use of Scavengers: To mitigate the risk of alkylation by the tert-butyl cation, "scavengers" are often added to the reaction mixture. wikipedia.org Common scavengers like anisole (B1667542) or thioanisole (B89551) are electron-rich aromatic compounds that readily trap the cation, preventing it from reacting with the desired product. acsgcipr.orgwikipedia.org
Orthogonal Strategy: The stability of the Boc group to basic conditions and hydrogenolysis allows for its use in complex syntheses alongside other protecting groups. organic-chemistry.org For instance, a base-labile Fmoc group or a benzyl-type group (removable by catalytic hydrogenation) can be cleaved without affecting the Boc group, a concept known as an orthogonal protection strategy. chemistrysteps.comorganic-chemistry.org
Green Chemistry: There is a significant drive to replace hazardous reagents like TFA and chlorinated solvents like DCM. acsgcipr.orgmdpi.com Research into alternatives such as using deep eutectic solvents, solid acid catalysts, or thermal deprotection under solvent-free conditions aims to make the process more environmentally sustainable. researchgate.netmdpi.comresearchgate.net
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound in solution. For proline derivatives, NMR provides detailed information about the connectivity of atoms, the conformation of the pyrrolidine (B122466) ring, and the stereochemistry of the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the structure of proline derivatives. The ¹H NMR spectrum provides information on the number and types of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework.
For N-Boc protected proline derivatives, the spectra exhibit characteristic signals. The tert-butoxycarbonyl (Boc) group typically shows a large singlet in the ¹H NMR spectrum around 1.4 ppm corresponding to the nine equivalent protons of the three methyl groups. mdpi.com In the ¹³C NMR spectrum, the quaternary carbon and the methyl carbons of the Boc group also have distinct chemical shifts. mdpi.comresearchgate.net The protons of the proline ring appear as a series of multiplets in the ¹H NMR spectrum, while the benzyl (B1604629) group protons show characteristic aromatic and methylene (B1212753) signals.
A notable feature in the NMR spectra of N-Boc-proline derivatives is the presence of two distinct sets of signals, which arise from the slow rotation around the carbamate (B1207046) C-N bond. nih.gov This results in the existence of cis and trans rotamers (isomers), complicating the spectra but also providing valuable conformational information. nih.gov The chemical shifts of the carbonyl carbons in the Boc group and the proline ring are sensitive to solvent polarity and intramolecular interactions. mdpi.comresearchgate.netresearchgate.net
Table 1: Typical NMR Data for N-Boc-Proline Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |
| ¹H | Boc-(CH₃)₃ | ~1.4 (singlet) | Signal for the nine protons of the tert-butyl group. mdpi.com |
| Proline Ring CH₂ | ~1.9 - 3.7 (multiplets) | Complex pattern due to ring structure and rotamers. mdpi.com | |
| Proline Ring α-CH | ~4.2 - 4.5 (multiplet) | Position adjacent to the nitrogen and carbonyl group. mdpi.com | |
| ¹³C | Boc-C(CH₃)₃ | ~28.0 | Methyl carbons of the Boc group. researchgate.net |
| Boc-C (CH₃)₃ | ~80.0 | Quaternary carbon of the Boc group. researchgate.net | |
| Proline Ring Carbons | ~23-60 | Chemical shifts vary depending on the position in the ring and cis/trans conformation. researchgate.net | |
| Carbonyl (Boc & Proline) | ~154 & ~175 | Positions are sensitive to the molecular environment and conformation. researchgate.netresearchgate.net |
Note: The exact chemical shifts for Boc-alpha-(4-fluorobenzyl)-DL-proline will vary based on the solvent and specific conformation.
For fluorinated compounds like this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally valuable analytical tool. nih.govcopernicus.org The ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, making it highly sensitive to its local electronic environment. nih.govcopernicus.org These properties make ¹⁹F NMR a powerful probe for studying molecular conformation and interactions without background signals from the biological matrix. nih.gov
In the context of fluorinated prolines, ¹⁹F NMR is used to investigate the conformational biases induced by the fluorine atom. nih.govugent.be Fluorine substitution significantly influences the puckering of the proline ring (the Cγ-endo vs. Cγ-exo conformation) and the cis-trans isomerism of the preceding peptide bond. ugent.beresearchgate.netchemrxiv.org For instance, studies on 4,4-difluoroproline have shown that the difference in chemical shifts (ΔδFF) between the two diastereotopic fluorine atoms is a direct indicator of the proline ring's conformational preference. researchgate.netchemrxiv.org A small difference suggests a mix of ring puckers, whereas a large difference indicates that one pucker is strongly favored. researchgate.netchemrxiv.org This sensitivity allows researchers to use fluorinated prolines as reporters to study protein structure, folding, and binding kinetics. nih.govcopernicus.orgossila.com
Mass Spectrometry Techniques in Compound Characterization
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, a high-resolution mass spectrometer can confirm its molecular formula, C₁₇H₂₂FNO₄, by providing a highly accurate mass measurement. sigmaaldrich.com
Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the molecule. The fragmentation patterns of proline-containing peptides can be unique and complex. nih.govresearchgate.net Under collision-induced dissociation (CID), proline-containing ions can undergo head-to-tail cyclization followed by ring-opening, leading to non-direct sequence fragments. nih.gov The analysis of these fragment ions helps to confirm the sequence and structure of the molecule. In the case of fluorinated compounds, the mass spectra are often characterized by fragment ions resulting from the loss of fluorine or fluorine-containing groups, which are distinct from their hydrocarbon analogs. nist.gov The fragmentation of derivatized amino acids can also provide clear, identifiable patterns that aid in structural elucidation. researchgate.net
Chromatographic Methods for Enantiomeric and Diastereomeric Separation
This compound is synthesized from DL-proline, resulting in a racemic mixture of two enantiomers (D and L forms at the alpha-carbon of proline). The separation of these enantiomers is essential for many pharmaceutical and research applications, as different stereoisomers often exhibit different biological activities. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analytical and preparative separation of enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For proline derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely and successfully used. nih.govpharmafocusamerica.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a chiral recognition environment. chromatographyonline.com While direct separation of underivatized amino acids is possible on certain CSPs like those based on macrocyclic glycopeptides, derivatization is sometimes employed to improve separation and detectability. researchgate.netsigmaaldrich.com For instance, derivatizing the amino acid with a fluorescent reagent can enhance detection sensitivity. researchgate.netimpactfactor.org
Table 2: Example HPLC Conditions for Chiral Separation of Proline Derivatives
| Parameter | Condition | Reference |
| Column | CHIRALPAK-IA (polysaccharide-based) | impactfactor.org |
| Mobile Phase | 0.1% Trifluoroacetic acid (TFA) in ethanol (B145695) | researchgate.netimpactfactor.org |
| Flow Rate | 0.6 mL/min | impactfactor.org |
| Detection | UV (e.g., 464 nm after derivatization) | impactfactor.org |
| Column Temp. | 40°C | impactfactor.org |
Note: Optimal conditions for this compound would require specific method development.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. pharmafocusamerica.com SFC typically uses supercritical carbon dioxide (CO₂) as the main mobile phase, mixed with a small amount of an organic modifier like an alcohol. chempartner.com This mobile phase has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. chromatographyonline.comchempartner.com
SFC has proven to be highly effective for the enantioseparation of proline derivatives, often providing better resolution and significantly shorter analysis times than HPLC. nih.gov Polysaccharide-based CSPs are the most commonly used columns in chiral SFC due to their broad applicability and robustness. chromatographyonline.comchromatographyonline.com The chiral recognition mechanism in SFC can differ from that in HPLC; for example, hydrogen bonding may play a more dominant role in retention rather than in chiral recognition under certain SFC conditions. nih.gov The speed of SFC makes it particularly suitable for high-throughput screening in pharmaceutical discovery. chempartner.comchromatographyonline.com
Table 3: Comparison of SFC and HPLC for Chiral Separation of Proline Derivatives
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Typical Mobile Phase | Supercritical CO₂ + Alcohol Modifier | Organic Solvents (e.g., Hexane (B92381)/Ethanol) or Aqueous Buffers |
| Analysis Time | Generally 3-5 times faster. chempartner.com | Slower due to higher mobile phase viscosity. |
| Resolution | Can provide superior resolution for certain compounds. nih.gov | Method of choice, but can be less efficient for some separations. |
| Solvent Consumption | Significantly lower consumption of toxic organic solvents. chromatographyonline.com | Higher consumption of organic solvents, especially in normal-phase. |
| Environmental Impact | Greener, uses non-toxic CO₂. pharmafocusamerica.com | Generates more organic solvent waste. |
Derivatization Strategies for Enhanced Chromatographic Resolution
The chromatographic analysis of complex molecules such as this compound often requires derivatization to improve analytical performance. Derivatization is a chemical modification process used to convert a compound into a product (a derivative) that has properties more suitable for a given analytical technique. For this specific proline analog, derivatization is crucial for two primary reasons: enhancing volatility and thermal stability for Gas Chromatography (GC) and enabling the separation of its D- and L-enantiomers in both Gas and High-Performance Liquid Chromatography (HPLC).
Given that this compound is a racemic mixture, separating the enantiomers is often a key analytical goal. This is typically achieved by using a chiral stationary phase or by pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a more common achiral column. juniperpublishers.com
Derivatization for Gas Chromatography (GC)
For GC analysis, analytes must be volatile and thermally stable. Amino acids and their derivatives are generally polar and non-volatile, necessitating derivatization to block polar functional groups like carboxylic acids and amines. sigmaaldrich.comsigmaaldrich.com In the case of this compound, the carboxylic acid group must be converted into a less polar ester, for example, a methyl or tert-butyldimethylsilyl (TBDMS) ester. sigmaaldrich.comsigmaaldrich.com
The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom can be thermally labile and may lead to the generation of byproducts in the hot GC injection port, which can complicate analysis. nih.gov However, if the Boc group remains intact, the primary site for derivatization is the carboxylic acid. If the Boc group is removed (deprotection), the resulting secondary amine must also be derivatized, typically through acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.comsigmaaldrich.com This two-step process of esterification followed by acylation replaces both active hydrogens, significantly improving chromatographic peak shape and resolution. sigmaaldrich.comsigmaaldrich.com
The choice of derivatizing reagent can also influence the separation of enantiomers on a chiral GC column. For instance, using different acylating agents, such as acetic anhydride versus trifluoroacetic anhydride, has been shown to reverse the elution order of D and L proline enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.comsigmaaldrich.com This can be a useful tool for accurately quantifying a trace amount of one enantiomer in the presence of a large excess of the other. sigmaaldrich.com
Table 1: Common Derivatization Reagents for GC Analysis of Proline and Amino Acids
| Functional Group | Derivatization Method | Reagent | Resulting Derivative | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | Methanolic HCl | Methyl ester | sigmaaldrich.com |
| Carboxylic Acid | Silylation | MTBSTFA | TBDMS ester | sigmaaldrich.com |
| Amine | Acylation | Acetic Anhydride | Acetyl amide | sigmaaldrich.com |
This table is generated based on derivatization strategies for proline and general amino acids and is applicable to this compound following deprotection.
Derivatization for High-Performance Liquid Chromatography (HPLC)
In HPLC, derivatization is primarily employed to introduce a chromophore or fluorophore for enhanced detection and to resolve enantiomers. Since this compound already contains a UV-active fluorobenzyl group, the main focus of derivatization is chiral resolution. This is achieved by reacting the racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase or normal-phase HPLC column. juniperpublishers.comresearchgate.net
A well-known CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide or FDAA). It reacts with the carboxylic acid moiety of the proline derivative (after activation) or, more commonly, with the secondary amine after deprotection of the Boc group. The resulting diastereomers can be effectively separated and quantified. juniperpublishers.com Other reagents, such as Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide, function similarly. greyhoundchrom.com
Another strategy involves using fluorescent derivatizing agents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). While proline itself lacks a strong chromophore, derivatization with NBD-Cl makes it detectable at specific wavelengths (e.g., 464 nm) and allows for the separation of its D and L isomers on a chiral column. researchgate.netimpactfactor.org For this compound, such derivatization of the secondary amine after deprotection could enhance sensitivity and confirm enantiomeric separation.
The choice of mobile phase is also critical for achieving good resolution of proline derivatives. For many Boc-proline analogs, a mobile phase consisting of hexane and ethanol with an additive like trifluoroacetic acid (TFA) has proven effective on chiral columns like Chiralpak AD-H. nih.gov The presence of the carboxyl group can lead to significant changes in resolution with minor adjustments to the mobile phase composition, indicating that hydrogen bonding plays a key role in the chiral recognition mechanism. nih.gov
Table 2: Chiral Derivatizing Agents for HPLC Analysis of Proline Analogs
| Chiral Derivatizing Agent (CDA) | Target Functional Group | Column Type | Purpose | Reference |
|---|---|---|---|---|
| Marfey's Reagent (FDAA) | Amine (after deprotection) | Achiral (e.g., C18) | Forms diastereomers for enantiomeric separation | juniperpublishers.com |
| (S)‐N‐(4‐Nitrophenoxy‐carbonyl)phenylalanine methoxyethyl ester | Amine (after deprotection) | Achiral | Forms diastereomers for enantiomeric separation | tandfonline.com |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Amine (after deprotection) | Achiral | Forms fluorescent diastereomers for enantiomeric separation | greyhoundchrom.com |
This table summarizes strategies used for proline and its amides, which are applicable to this compound after removal of the Boc protecting group.
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| tert-Butoxycarbonyl | Boc |
| Trifluoroacetic anhydride | TFAA |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA |
| 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide | FDAA, Marfey's Reagent |
| 4-chloro-7-nitrobenzofurazan | NBD-Cl |
| Trifluoroacetic acid | TFA |
| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide | - |
Conformational Analysis and Stereochemical Impact in Boc Alpha 4 Fluorobenzyl Dl Proline
Proline Ring Conformation: Endo/Exo Puckering Equilibria
The five-membered pyrrolidine (B122466) ring of proline is not planar and exists in a dynamic equilibrium between two primary envelope conformations, termed Cγ-endo and Cγ-exo. nih.gov This nomenclature describes the puckering of the γ-carbon relative to the plane of the rest of the ring, either towards (endo) or away from (exo) the proline's own carbonyl group. nih.gov The interconversion between these puckering states has a relatively low energy barrier of 2–5 kcal/mol, allowing for rapid transitions on the picosecond timescale at room temperature. nih.gov
In unsubstituted proline, there is only a minor energetic difference between the endo and exo puckers. beilstein-journals.org However, substitution on the ring can significantly bias this equilibrium. While the subject compound, Boc-alpha-(4-fluorobenzyl)-DL-proline, has substitution at the alpha-carbon rather than directly on the C4 position, studies on 4-substituted prolines provide crucial insights. For instance, 4-substitution with an electron-withdrawing group like fluorine can enforce a particular pucker. nih.gov Specifically, (4S)-fluoroproline strongly favors the endo pucker, whereas (4R)-fluoroproline prefers the exo conformation. nih.govresearchgate.net This preference is attributed to a gauche effect, where the electronegative substituent orients itself to be gauche to the ring nitrogen. acs.orgcopernicus.org
Alpha-substitution, as in this compound, also influences the ring pucker. For L-proline, the exo ring pucker is generally favored, while D-proline favors the endo pucker to avoid sterically disfavored eclipsed conformations. nih.gov The presence of a bulky α-benzyl group is expected to further influence this preference, though specific data on the 4-fluorobenzyl derivative is sparse.
Peptide Bond Isomerism: Cis/Trans Equilibrium in Proline Derivatives
Unlike most other amino acids, the energy difference between the cis and trans conformations of the Xaa-Pro peptide (imide) bond is small, leading to a significant population of the cis isomer in peptides and proteins. sigmaaldrich.com The rotational barrier for cis/trans isomerization is high (around 20 kcal/mol), making it a slow process that can be a rate-limiting step in protein folding. nih.govsigmaaldrich.com
This equilibrium is intricately coupled with the ring's puckering. biorxiv.org Statistical analysis of protein structures shows that a cis peptide bond is predominantly associated with an endo ring pucker. nih.gov Conversely, the exo pucker shows no strong preference and is compatible with both cis and trans amides. nih.gov This correlation is explained by non-bonding interactions between backbone atoms. nih.gov
Substitutions on the proline scaffold heavily influence the cis/trans ratio. Alpha-substitution, such as with a methyl or benzyl (B1604629) group, generally favors the trans conformation. This is due to a steric clash that would occur between the α-substituent and the side chain of the preceding residue in the cis form. nih.govresearchgate.net While both cis and trans conformers were found to be populated in Boc-α-methyl-L-proline, the energy barrier for isomerization was higher than in Boc-L-proline. researchgate.net In peptide sequences, α-substitution can almost exclusively enforce a trans conformation. researchgate.net The electron-withdrawing nature of the fluorine atom on the benzyl group might also play a role, as studies on fluorinated prolines have shown that these substitutions can accelerate the kinetics of cis-trans isomerization. beilstein-journals.org
| Feature | Associated Conformation | Primary Influencing Factor | Reference |
|---|---|---|---|
| Endo Ring Pucker | Favors cis peptide bond | Minimization of non-bonding interactions | nih.gov |
| Exo Ring Pucker | Compatible with cis and trans | Associated with PPII helix stability | nih.gov |
| Alpha-Substitution | Favors trans peptide bond | Steric hindrance in the cis form | nih.govresearchgate.net |
| 4R-Fluorination | Favors exo pucker and trans peptide bond | Stereoelectronic gauche effect | nih.govresearchgate.net |
| 4S-Fluorination | Favors endo pucker and cis peptide bond | Stereoelectronic gauche effect | nih.govnih.gov |
Influence of Alpha-Substitution on Conformational Landscape
The introduction of a substituent at the Cα position of proline, creating a quaternary center, dramatically restricts the molecule's accessible conformational space. nih.gov In this compound, the bulky 4-fluorobenzyl group imposes significant steric constraints.
As previously mentioned, the most significant effect is the strong bias towards the trans amide conformation to avoid steric clashes. nih.gov Furthermore, α-substitution restricts the accessible main-chain dihedral angles (φ, ψ). This is analogous to the effect seen in α-aminoisobutyric acid (Aib), which is known to promote helical conformations. nih.gov For α-substituted prolines, the conformational space is similarly confined. For instance, crystallographic studies of α-(2-fluorobenzyl)-L-proline show it adopting a polyproline II (PII) type conformation. nih.gov The PII helix is a left-handed, extended helix characterized by all-trans peptide bonds. nih.gov Given that 4R-substituted prolines with electron-withdrawing groups also promote the exo ring pucker, which is favorable for PII helix stability, the combination of α-substitution and the electronic nature of the fluorobenzyl group likely stabilizes such extended conformations. nih.gov
Stereoelectronic Effects of Fluorine on Proline Conformation
The fluorine atom, despite its small size (similar van der Waals radius to hydrogen), is highly electronegative and exerts potent stereoelectronic effects that can dictate molecular conformation. copernicus.orgnih.gov In the context of this compound, the fluorine is on the benzyl group and not directly on the pyrrolidine ring. However, its electronic influence can be transmitted.
The primary stereoelectronic influence of fluorine when attached directly to the proline ring is the gauche effect. acs.orgcopernicus.org This effect describes the tendency of a C-F bond to adopt a gauche conformation relative to an adjacent C-N or C-O bond, which in turn stabilizes a specific ring pucker. acs.org For example, in (4R)-fluoroproline, this effect stabilizes the exo pucker, while in (4S)-fluoroproline, it stabilizes the endo pucker. beilstein-journals.orgresearchgate.net
Computational and Theoretical Approaches to Conformational Studies
Given the complexity of the interacting conformational equilibria in substituted prolines, computational and theoretical methods are indispensable tools for mapping the energetic landscape and predicting preferential structures.
Density Functional Theory (DFT) has become a standard method for investigating the conformational preferences of proline derivatives. ugent.bersc.org DFT calculations can accurately model the geometries and relative energies of the different cis/trans isomers and endo/exo puckers. rsc.org For fluorinated prolines, DFT has been successfully used to support experimental findings from X-ray crystallography and NMR, confirming that (4R)-fluoroproline favors an exo pucker and (4S)-fluoroproline favors an endo pucker. researchgate.netacs.org
These calculations are crucial for dissecting the contributions of steric versus stereoelectronic effects. nih.gov For instance, DFT studies on Cγ-substituted prolines have quantified the relative free energies of puckered structures, showing that residues like (4R)-fluoroproline have a high preference for up-puckering (exo). rsc.org Such calculations for this compound would be invaluable for predicting the combined influence of the bulky, fluorinated α-substituent on both the ring pucker and the rotational barrier of the Boc-N bond.
Role As a Chiral Building Block and Molecular Scaffold in Complex Molecule Synthesis
Applications in Combinatorial Chemistry and Library Generation
The structure of Boc-alpha-(4-fluorobenzyl)-DL-proline makes it an ideal building block for combinatorial chemistry and the generation of chemical libraries. Combinatorial chemistry techniques are used to synthesize a vast number of compounds, which can then be screened for biological activity. nih.gov As a protected amino acid analogue, this compound can be readily incorporated into peptide synthesis workflows, including solid-phase peptide synthesis (SPPS), to create large peptide-based libraries. peptide.comchemimpex.com The introduction of the unnatural, fluorinated benzylproline moiety at specific positions within a peptide sequence allows for the systematic variation of steric bulk and electronic properties, generating a diverse set of molecules for screening against therapeutic targets.
The generation of these libraries is a cornerstone of modern drug discovery, providing a rich source of hit compounds. nih.gov The unique conformational constraints imposed by the alpha-substituted proline scaffold can guide the library's design toward specific structural motifs, increasing the probability of identifying potent and selective ligands.
Design and Synthesis of Peptidomimetics Incorporating this compound
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.govlongdom.org The design of peptidomimetics often begins with identifying the key amino acid residues in a natural peptide that are responsible for its biological activity. upc.edu this compound is a valuable tool in this process, serving as a proline analogue to replace natural proline residues in a peptide sequence. Its incorporation is a rational design strategy aimed at overcoming the typical drawbacks of peptide-based drugs. researchgate.netnih.gov
The synthesis of these peptidomimetics involves coupling the Boc-protected proline derivative with other amino acids or chemical moieties. chemimpex.comnih.gov The presence of the alpha-fluorobenzyl group introduces a significant structural modification that can profoundly influence the resulting molecule's interaction with its biological target.
Peptides often adopt specific secondary structures, such as beta-turns and alpha-helices, which are crucial for their biological function. nih.gov Proline is frequently found in beta-turns, tight loop structures that are common in proteins and peptides. peptide.com The rigid pyrrolidine (B122466) ring of proline restricts the peptide backbone, facilitating the formation of these turns.
By incorporating this compound, chemists can exert even greater control over the peptide's conformation. The bulky alpha-fluorobenzyl group introduces steric hindrance that can lock the peptide into a specific turn-like conformation. researchgate.net This strategy is used to create peptidomimetics that rigidly present the necessary side chains in the correct spatial orientation for receptor binding, effectively mimicking the bioactive conformation of the parent peptide. nih.govresearchgate.net
A major challenge for peptide-based drugs is their rapid degradation by proteases in the body, leading to a short half-life and poor bioavailability. researchgate.netnih.gov Peptidomimetics are designed specifically to resist this enzymatic degradation. nih.govlongdom.org The incorporation of unnatural amino acids is a key strategy to achieve this.
This compound is an alpha,alpha-disubstituted amino acid, a class of building blocks known to enhance metabolic stability. The presence of the bulky fluorobenzyl group at the alpha-carbon sterically shields the adjacent peptide bonds from the action of proteases. This modification can significantly prolong the duration of action of the peptide analog. nih.gov Furthermore, increasing the stability and modifying the physicochemical properties of the peptide can lead to improved bioavailability. longdom.orgnih.gov
Development of Conformationally Constrained Peptides and Peptidomimetics
Introducing conformational constraints into a peptide is a powerful strategy in drug design. mdpi.com By reducing the flexibility of a peptide, its binding affinity and selectivity for a specific target can be increased, as the molecule is "pre-organized" into its bioactive shape. mdpi.com The inherent rigidity of the proline ring makes it a natural choice for introducing such constraints. peptide.comnih.gov
The use of this compound further amplifies this effect. The alpha-substitution severely restricts the rotational freedom around the N-Cα (phi) and Cα-C (psi) bonds, leading to a highly constrained peptide backbone. nih.gov This approach has been successfully used to stabilize secondary structures and develop peptidomimetics with well-defined three-dimensional shapes, which is essential for potent and selective interaction with biological targets like protein-protein interfaces. mdpi.comnih.gov
Interactive Table: Strategies for Peptide Modification
| Modification Strategy | Purpose | Example Building Block/Method | Source |
| Alpha,alpha-Disubstitution | Enhance metabolic stability, introduce conformational constraint. | This compound | nih.gov |
| N-Methylation | Alter cis-trans isomerism, remove H-bond donor, increase stability. | N-methylated amino acids | nih.govnih.gov |
| Cyclization | Increase rigidity, prevent degradation by exopeptidases. | Head-to-tail cyclization, side-chain stapling | mdpi.com |
| Incorporate D-Amino Acids | Inverse stereochemistry to resist proteolysis. | D-Proline | nih.gov |
Integration into DNA-Encoded Chemical Libraries
DNA-Encoded Library (DEL) technology is a powerful platform for discovering new drug leads. nih.gov It involves synthesizing vast libraries of chemical compounds where each molecule is attached to a unique DNA tag that acts as an identifiable barcode. nih.gov These libraries can contain billions of different compounds, which are screened simultaneously against a protein target.
This compound is a suitable building block for the synthesis of DNA-encoded libraries. Its Boc-protecting group is compatible with the chemical conditions required for both peptide synthesis and the subsequent DNA ligation steps. By incorporating this and other specialized amino acid analogs, researchers can construct highly diverse and structurally complex DELs. nih.gov The screening of these libraries can rapidly identify novel, high-affinity ligands for therapeutic targets that might be missed by traditional screening methods. nih.gov
Investigation of Biological and Medicinal Chemistry Applications
Design of Enzyme Inhibitors and Receptor Ligands
The unique structure of this proline derivative makes it a compelling candidate for the design of molecules that can bind to enzymes or receptors. The rigid proline backbone serves to orient the alpha-substituted 4-fluorobenzyl group into specific binding pockets, potentially leading to high-affinity interactions.
Focus on Proline-Specific Proteases (e.g., Dipeptidyl Peptidase 4, DPP-4)
Proline-specific proteases are a class of enzymes that recognize and cleave peptide bonds involving a proline residue. nih.gov A prominent member of this family is Dipeptidyl Peptidase 4 (DPP-4), a key target in the management of type 2 diabetes. DPP-4 inactivates incretin (B1656795) hormones like GLP-1, which are responsible for stimulating insulin (B600854) secretion. Inhibiting DPP-4 prolongs the action of these hormones, thereby helping to control blood glucose levels. researchgate.net
DPP-4 inhibitors are often designed to mimic the natural dipeptide substrates of the enzyme, which feature a proline or similar residue at the penultimate position. The active site of DPP-4 contains distinct subpockets, including a hydrophobic S2 pocket. The 4-fluorobenzyl group of Boc-alpha-(4-fluorobenzyl)-DL-proline is well-suited to engage in favorable hydrophobic interactions within such a pocket. researchgate.net While the Boc protecting group would likely be removed in a final drug candidate to allow the amine to interact with the active site, the core alpha-(4-fluorobenzyl)proline structure provides a strong foundation for inhibitor design. The fluorine atom on the benzyl (B1604629) ring can further modulate binding affinity and metabolic stability compared to an unsubstituted benzyl group.
Role in Modulating Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. The unique, conformationally constrained structure of proline makes it a critical residue in many PPI recognition domains. nih.gov Introducing bulky substituents onto the proline ring is a recognized strategy for creating molecules that can disrupt or stabilize these interactions.
The alpha-(4-fluorobenzyl) group of the title compound represents a significant steric and hydrophobic feature. When incorporated into a peptide or small molecule, this group could function as a tool to probe PPIs. It could be designed to fit into a hydrophobic cavity at a protein interface, thereby blocking the interaction. The strength of this binding can be substantial, as interactions between proline and aromatic residues like tryptophan can be very strong (on the order of ~7 kcal/mol), driven by a combination of electrostatic and dispersion forces. The fluorine atom can also alter the electronic properties of the benzyl ring, potentially leading to more specific interactions within a binding site.
Scaffold for Drug Discovery and Development
In modern medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. Proline and its analogs are considered versatile building blocks and are often used as scaffolds in drug design. acs.orgnih.gov Their rigid structure reduces the conformational flexibility of a molecule, which can lead to improved binding affinity and better selectivity for a target. Over 15 FDA-approved drugs containing proline analogs have been commercialized in the last 15 years. nih.gov
This compound is an excellent example of such a scaffold. nih.gov It provides a well-defined three-dimensional structure with multiple points for chemical diversification:
Carboxylic Acid: Can be converted into a wide range of esters, amides, or other functional groups to interact with different parts of a target protein.
Boc-Protected Amine: The Boc group can be easily removed, revealing a secondary amine that can be modified or used to extend a peptide chain.
4-Fluorobenzyl Group: The aromatic ring can be further functionalized to explore additional binding interactions.
By systematically modifying these positions, chemists can generate a large library of diverse compounds from a single, complex starting material, accelerating the discovery of new drug candidates. acs.org
Structure-Activity Relationship (SAR) Studies of Fluorinated Proline Derivatives
Structure-activity relationship (SAR) is a cornerstone of drug discovery, involving the systematic modification of a compound's structure to understand how these changes affect its biological activity. drugdesign.org While specific SAR studies for this compound are not publicly documented, a hypothetical SAR investigation would likely explore several key structural features based on principles from related molecules. nih.govnih.gov
Key areas for a hypothetical SAR study would include:
Stereochemistry: As a DL-mixture, the first step would be to separate the enantiomers. The (S) and (R) forms at the alpha-carbon would almost certainly exhibit different biological activities due to the chiral nature of protein binding sites.
Fluorine Position: Moving the fluorine atom on the benzyl ring (to the ortho- or meta-positions) or adding more fluorine atoms would alter the electronic profile and interaction capabilities of the ring.
Aromatic Substitution: Replacing the fluorine with other groups (e.g., chlorine, bromine, methyl, methoxy) would systematically probe the steric and electronic requirements of the target's binding pocket. chemimpex.com
Proline Ring Modification: Adding substituents, such as fluorine, to the 4-position of the proline ring itself is a known strategy to influence the ring's pucker (Cγ-exo vs. Cγ-endo) and the cis/trans isomerization of the adjacent peptide bond, which can profoundly impact biological activity. nih.gov
The table below summarizes known effects from substituting proline at the 4-position, which could be combined with modifications at the alpha-position to fine-tune activity.
| Proline Modification | Effect on Ring Pucker | Effect on Amide Bond | Potential Impact on Activity |
| (4R)-Fluoro (Flp) | Favors Cγ-exo pucker | Stabilizes trans isomer | Can enhance binding where a trans-proline is required for optimal conformation. nih.gov |
| (4S)-Fluoro (flp) | Favors Cγ-endo pucker | Stabilizes cis isomer | Useful for mimicking or inducing turns in peptide structures that require a cis-proline. nih.gov |
| 4,4-Difluoro | Biases toward Cγ-exo | Can stabilize trans isomer | Introduces a strong stereoelectronic effect without adding significant steric bulk. |
| (4R)-Phenyl | Favors Cγ-exo pucker | Stabilizes trans isomer | Adds significant hydrophobic bulk, useful for probing large hydrophobic pockets. researchgate.net |
This table presents generalized findings from SAR studies on various proline derivatives to illustrate the principles that would apply to the target compound.
Application as Molecular Probes in Biological Systems
The presence of a fluorine atom makes this compound a candidate for use as a molecular probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful tool in drug discovery and chemical biology for several reasons: there is virtually no background fluorine signal in biological systems, and the ¹⁹F chemical shift is highly sensitive to its local environment. nih.govnih.gov
A small molecule containing a fluorine atom, like the 4-fluorobenzyl group, can be used to study its interaction with a target protein. cfplus.cz Upon binding, changes in the electronic environment around the fluorine atom will cause a shift in its NMR signal. This can be used to:
Confirm binding to a target protein.
Determine binding affinity (K_d).
Screen fragment libraries for compounds that bind to the target.
Detect conformational changes in the protein that occur upon binding. nih.gov
The 4-fluorobenzyl group is an effective ¹⁹F NMR probe because the fluorine is part of a stable aromatic system, and its signal can report on binding events involving the entire benzyl moiety. nih.gov This makes derivatives of this compound potentially valuable tools for the initial stages of ligand discovery and for studying the structural biology of protein-ligand complexes. nih.govresearchgate.net
Catalytic Applications of Proline and Its Derivatives
Organocatalysis Mediated by Proline Scaffolds
Proline and its analogues are highly effective organocatalysts for numerous carbon-carbon bond-forming reactions, including aldol (B89426), Mannich, and Michael reactions. wikipedia.orgnih.gov The catalytic prowess of the proline scaffold stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. youtube.com This allows it to act as both a Lewis base and a Brønsted acid, facilitating reactions through various mechanistic pathways.
The pyrrolidine (B122466) ring of proline provides a rigid backbone, which is crucial for establishing a well-defined chiral environment around the catalytic site. This structural rigidity is a key factor in achieving high levels of stereocontrol in asymmetric reactions. nih.gov Modifications to the proline ring, as well as to the amine and carboxylic acid groups, have led to the development of a vast library of proline-derived catalysts with tailored reactivity and selectivity. wikipedia.org
The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, as seen in Boc-alpha-(4-fluorobenzyl)-DL-proline, alters the electronic and steric properties of the catalyst. The Boc group is an electron-withdrawing group that can influence the nucleophilicity of the nitrogen. While N-Boc protected prolines are common intermediates in peptide synthesis, their direct application in organocatalysis is less prevalent as the free secondary amine is often crucial for the primary catalytic cycle. rsc.orgbiointerfaceresearch.com However, in certain reactions, the Boc group can be strategically employed and its removal under acidic conditions is a standard procedure. researchgate.net
Enamine and Iminium Catalysis Mechanisms
Proline-catalyzed reactions predominantly proceed through two key catalytic cycles: enamine and iminium catalysis.
Enamine Catalysis: In this pathway, the secondary amine of proline reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. wikipedia.orgyoutube.com This enamine is more reactive than the corresponding enolate and can attack a variety of electrophiles. The chirality of the proline catalyst directs the approach of the electrophile, leading to the formation of a specific stereoisomer. After the key bond-forming step, the intermediate is hydrolyzed to release the product and regenerate the catalyst. wikipedia.org The general mechanism for an enamine-catalyzed aldol reaction is depicted below.
Iminium Catalysis: This mode of activation involves the reaction of the secondary amine of proline with an α,β-unsaturated carbonyl compound to form a positively charged iminium ion. researchgate.net The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. This strategy is widely used in asymmetric Michael additions and Diels-Alder reactions. youtube.com The chiral proline backbone effectively shields one face of the iminium ion, dictating the stereochemical outcome of the nucleophilic addition.
For a molecule like this compound to participate in these catalytic cycles, the Boc group would typically need to be removed to free up the secondary amine. However, the alpha-substituent would play a significant role in modulating the catalyst's activity and selectivity.
Asymmetric Reactions Catalyzed by Proline Derivatives
Proline and its derivatives have been successfully employed in a plethora of asymmetric reactions, leading to the synthesis of complex chiral molecules. wikipedia.orgnih.gov Some of the most prominent examples include:
Asymmetric Aldol Reactions: This is one of the most fundamental carbon-carbon bond-forming reactions. Proline and its derivatives catalyze the direct asymmetric aldol reaction between ketones and aldehydes, affording chiral β-hydroxy ketones with high enantiomeric excess. youtube.com
Asymmetric Mannich Reactions: Proline-catalyzed Mannich reactions provide a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. researchgate.net
Asymmetric Michael Additions: Through iminium ion catalysis, proline derivatives facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, generating chiral products with high stereoselectivity. wikipedia.org
Asymmetric Diels-Alder Reactions: Proline-based catalysts have been shown to be effective in catalyzing enantioselective Diels-Alder reactions, a powerful tool for the construction of cyclic systems. youtube.com
The introduction of an α-benzyl group, as in this compound, creates a quaternary stereocenter at the α-position. The synthesis of such Cα-tetrasubstituted proline derivatives is a significant challenge, and their catalytic applications are an area of active research. nih.gov The bulky benzyl (B1604629) group at the α-position would be expected to exert a strong steric influence on the transition state of the reaction, potentially leading to unique selectivity profiles.
Influence of Proline Derivatives on Stereoselectivity in Catalytic Processes
The stereochemical outcome of proline-catalyzed reactions is highly dependent on the structure of the proline derivative used. Substituents on the pyrrolidine ring can significantly influence the catalyst's conformation and the steric environment of the active site, thereby affecting both diastereoselectivity and enantioselectivity.
The presence of a 4-fluorobenzyl group at the α-position of the proline ring in this compound introduces several factors that can impact stereoselectivity:
Steric Hindrance: The bulky benzyl group can create a more crowded catalytic pocket, which can enhance facial discrimination of the incoming substrate, potentially leading to higher enantioselectivity.
Electronic Effects: The fluorine atom on the benzyl ring is an electron-withdrawing group. This can influence the electronic properties of the catalyst through space, potentially affecting the stability of the transition state. Non-covalent interactions, such as π-stacking between the aromatic ring of the substituent and the substrate, can also play a crucial role in stereodifferentiation. nih.gov
Conformational Rigidity: The Cα-tetrasubstituted nature of this proline derivative would likely restrict the conformational flexibility of the pyrrolidine ring, leading to a more defined and predictable transition state geometry.
The table below presents a conceptual comparison of how different proline derivatives might perform in a generic asymmetric aldol reaction, illustrating the potential impact of substituents on catalytic efficiency.
| Catalyst | Substituent Effects | Expected Yield | Expected Enantiomeric Excess (ee) |
| L-Proline | Unsubstituted, bifunctional | Good | Good to Excellent |
| (S)-α-Methylproline | Small α-alkyl group, increased steric bulk | Good | Potentially altered selectivity |
| (2S, 4R)-4-Hydroxyproline | 4-hydroxy group can participate in H-bonding | Good | Often high, can alter diastereoselectivity |
| Boc-alpha-(4-fluorobenzyl)-L-proline (hypothetical) | Bulky α-substituent, electron-withdrawing fluoro group, N-protected | Moderate (if Boc removal is incomplete) | Potentially high due to sterics and electronics |
This table is illustrative and based on general principles of organocatalysis. Actual results would depend on specific reaction conditions.
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Sustainable Methodologies
The synthesis of complex, stereochemically defined molecules like Boc-alpha-(4-fluorobenzyl)-DL-proline is a critical area of research. Future efforts are focused on developing more efficient, cost-effective, and environmentally friendly synthetic protocols.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful alternative to traditional metal-based catalysis, often providing milder reaction conditions and avoiding toxic heavy metals. nih.gov Proline itself is a highly successful organocatalyst, capable of promoting a wide range of asymmetric reactions, including α-functionalizations. nih.gov Future synthetic strategies for this compound and its analogs will likely leverage advancements in organocatalysis to install the fluorobenzyl group with high stereocontrol. nih.gov This approach offers a robust and sustainable pathway to enantiomerically pure building blocks essential for drug development. nih.gov
Stereoselective Alkylation and Cyclization: The creation of the quaternary carbon center in α-substituted prolines is a significant synthetic challenge. Advanced methods involving the diastereoselective alkylation of proline enolates are a key area of exploration. nih.gov Research has shown that modifying protecting groups and chiral auxiliaries can significantly influence the stereochemical outcome of these reactions. nih.gov Furthermore, intramolecular cyclization strategies, where a linear precursor is induced to form the pyrrolidine (B122466) ring, represent another promising avenue for creating these complex scaffolds with high enantiomeric purity. nih.gov
Continuous Flow Synthesis: To meet the demands of industrial-scale production and improve safety and sustainability, continuous flow chemistry is gaining traction. This methodology involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. A continuous flow process for the synthesis of related β-aminocarbonyls has been developed, highlighting the potential for a safer, more efficient, and waste-minimized approach. researchgate.net Applying such a protocol to the synthesis of this compound could offer significant advantages, particularly in reducing the use of hazardous solvents and enabling better process control. researchgate.net
Table 1: Emerging Synthetic Methodologies for Proline Analogs
| Methodology | Description | Potential Advantages |
|---|---|---|
| Organocatalysis | Use of small, metal-free organic molecules (like proline itself) to catalyze asymmetric reactions. nih.gov | Environmentally friendly, avoids toxic metals, mild reaction conditions. nih.gov |
| Stereoselective Alkylation | Controlled addition of an alkyl group (e.g., fluorobenzyl) to a proline derivative to create a specific stereoisomer. nih.gov | High diastereoselectivity, access to specific quaternary proline analogues. nih.gov |
| Intramolecular Cyclization | Asymmetric cyclization of a precursor molecule to form the pyrrolidine ring with high stereospecificity. nih.gov | Preservation of chirality, high enantiomeric purity. nih.gov |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream, offering precise control over conditions. researchgate.net | Improved safety, reduced waste, better scalability and efficiency. researchgate.net |
Advanced Applications in Chemical Biology
Chemical biology utilizes chemical tools to study and manipulate biological systems. This compound serves as a valuable building block for creating sophisticated molecular probes and therapeutics.
Probes for Studying Protein-Protein Interactions: The conformationally constrained nature of the proline ring makes it an ideal component for designing peptides and peptidomimetics that can mimic or disrupt specific protein-protein interactions (PPIs). PPIs are crucial in numerous disease pathways, including cancer and neurological disorders. chemimpex.comchemimpex.com By incorporating this compound into a peptide sequence, researchers can create tools to study these interactions with high precision. chemimpex.comnih.gov The fluorine atom is particularly useful as it can be used as a sensitive reporter for ¹⁹F NMR spectroscopy to monitor binding events and conformational changes in real-time.
Enzyme Inhibitors and Modulators: Proline and its derivatives are recognized as key components of molecules that inhibit enzymes. nih.gov The unique structure of this compound can be leveraged to design potent and selective inhibitors for various enzyme classes. For instance, proline-rich peptides are known to be involved in diverse biological processes, and derivatives of this compound could be used to target enzymes involved in proline metabolism, which has been identified as a potential target in cancer therapy. chemimpex.comnih.gov
Cell-Penetrating Peptides: A significant challenge in drug delivery is getting therapeutic molecules across the cell membrane. Proline-rich peptides have been shown to possess unique cell-penetrating features. nih.gov Incorporating this compound into peptide sequences could enhance their ability to enter cells, potentially leading to the development of more effective intracellular drug delivery systems.
Table 2: Applications in Chemical Biology
| Application Area | Role of this compound | Target Biological Processes |
|---|---|---|
| Protein-Protein Interactions | Building block for peptidomimetic probes. chemimpex.com | Signal transduction, cancer pathways, neurobiology. chemimpex.comnih.gov |
| Enzyme Inhibition | Scaffold for designing selective enzyme inhibitors. nih.gov | Proline metabolism, protease activity. nih.gov |
| Molecular Probes | The fluorine atom serves as a ¹⁹F NMR probe. | Studying molecular binding and conformational changes. |
| Cellular Delivery | Component of cell-penetrating peptides. nih.gov | Enhancing intracellular delivery of therapeutics. nih.gov |
Integration with Artificial Intelligence and Machine Learning in Drug Design
The convergence of artificial intelligence (AI) and drug discovery is set to revolutionize how new medicines are developed. AI and machine learning (ML) can process vast datasets to predict molecular properties, design novel structures, and accelerate the entire discovery pipeline. nih.gov
Generative AI for Novel Candidate Design: AI algorithms, particularly generative models, can design entirely new molecules that medicinal chemists might not have conceived. 81qd.compharmaceutical-technology.com By providing these models with data on successful building blocks like this compound, AI can generate novel drug candidates with optimized properties. 81qd.comresearchgate.net The specific physicochemical characteristics of this compound—its size, solubility, and conformational rigidity—can be used as input parameters for AI to design new peptide-based therapeutics or small molecules with a higher probability of success. 81qd.com
Predictive Modeling of Drug Properties: Machine learning models can predict the biological activity, toxicity, and pharmacokinetic profiles of virtual compounds before they are synthesized. nih.gov By integrating the structural information of this compound into large chemical libraries, AI can perform virtual screening to identify the most promising candidates for a specific biological target. researchgate.net This in silico approach saves considerable time and resources compared to traditional high-throughput screening. researchgate.net
Enhancing Molecular Library Design: AI can assist in the strategic design of the physical molecular libraries that are used for experimental screening. 81qd.com By analyzing the structural diversity and biological relevance of building blocks, AI can recommend the inclusion of high-value fragments like this compound to create libraries that are enriched with drug-like features, thereby increasing the efficiency of drug discovery campaigns. 81qd.com AI is poised to transform the pharmaceutical industry by enabling the development of novel therapeutics and improving treatment outcomes. researchgate.net
Exploration of New Biological Targets and Therapeutic Modalities
The versatility of proline analogues has been demonstrated by their presence in several recently approved drugs for a wide array of diseases. nih.gov The unique properties of this compound make it an attractive starting point for exploring new therapeutic frontiers.
Targeting Neurological and Psychiatric Disorders: Proline derivatives are valuable building blocks for compounds targeting the central nervous system. chemimpex.com The conformational constraint imposed by the proline ring is ideal for designing ligands with high affinity and selectivity for specific receptors and transporters in the brain. The recent approval of daridorexant, a proline-containing molecule for insomnia, underscores this potential. nih.gov Future research could utilize this compound to develop novel treatments for conditions such as anxiety, depression, and neurodegenerative diseases.
Development of Novel Antimicrobials: The emergence of drug-resistant pathogens is a global health crisis. Peptides rich in proline are known to have antimicrobial bioactivity. nih.gov The fluorinated benzyl (B1604629) group on this compound can enhance metabolic stability and lipophilicity, properties that are beneficial for antimicrobial drug design. This building block could be incorporated into new peptidomimetics aimed at tackling resistant bacteria or fungi, following the path of recently approved proline-based antifungals like rezafungin. nih.gov
Modulating Metabolic and Inflammatory Pathways: Proline metabolism plays a key role in cellular bioenergetics and redox signaling, processes that are often dysregulated in diseases like cancer and inflammatory disorders. nih.gov Molecules derived from this compound could be designed to modulate the enzymes involved in these pathways, offering a novel therapeutic strategy. The fluorine atom can increase the binding affinity of a drug to its target, potentially leading to more potent and selective modulators of these disease-associated pathways.
Q & A
What are the optimal synthetic routes for Boc-alpha-(4-fluorobenzyl)-DL-proline, and how do stereochemical outcomes vary under different reaction conditions?
Basic Research Focus
The synthesis typically involves introducing the 4-fluorobenzyl group to DL-proline followed by Boc protection. Key steps include alkylation of proline’s α-position using 4-fluorobenzyl halides, followed by Boc-group introduction via di-tert-butyl dicarbonate. Reaction conditions (e.g., solvent polarity, temperature, and base strength) significantly influence stereoselectivity. For example, polar aprotic solvents like DMF may favor racemization due to increased intermediate stability, while non-polar solvents like THF reduce this risk .
Advanced Consideration
Enantiomeric resolution challenges arise due to DL-proline’s inherent racemic nature. Advanced methods like chiral HPLC with crown ether-based columns (e.g., CROWNPAK CR-I) or enzymatic resolution using proline-specific acylases can separate enantiomers post-synthesis . Melting point discrepancies between enantiomers (e.g., 70–72°C for R-enantiomer vs. 190–192°C for S-enantiomer) also aid in purity assessment .
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Basic Research Focus
X-ray powder diffraction (XRPD) and synchrotron-based techniques are critical for determining crystal packing and hydrogen-bonding networks. For example, anhydrous DL-proline forms a monoclinic lattice (P2₁/c space group), while pseudopolymorphic hydrates exhibit altered hydrogen-bond patterns involving water molecules .
Advanced Consideration
Pseudopolymorphism impacts solubility and stability. Rietveld refinement of XRPD data can quantify phase purity and identify co-crystallized solvents or water. For this compound, monitoring the tert-butoxycarbonyl group’s conformation (e.g., equatorial vs. axial) via single-crystal XRD clarifies steric effects from the 4-fluorobenzyl substituent .
What analytical strategies address challenges in quantifying this compound in complex matrices?
Basic Research Focus
Reverse-phase HPLC with UV detection (210–220 nm) is standard for purity analysis. Mobile phases containing 0.1% TFA in acetonitrile/water gradients improve peak resolution. Internal standards like N-acetyl DL-proline enhance accuracy in HPLEC-MS workflows .
Advanced Consideration
DL-proline’s secondary amine group complicates LC/MS/MS analysis due to poor ionization. Derivatization with AccQ-Tag™ or FMOC-Cl improves sensitivity. For chiral quantification, Marfey’s reagent (FDAA) enables diastereomer separation post-derivatization, with detection limits <1 ng/mL .
How do biomolecular interaction studies inform the functional role of this compound in drug design?
Advanced Research Focus
Molecular docking studies reveal interactions with biological targets. For example, DL-proline derivatives exhibit binding affinity (-4.7 to -6.9 kcal/mol) against Shigella flexneri via hydrogen bonding with bacterial enzyme active sites . Boc protection modulates lipophilicity, enhancing membrane permeability in prodrug applications.
Experimental Design
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics. For TiO₂ surface interactions (relevant to biomedical implants), O₂-annealed surfaces promote carboxylate group adsorption, while O-defected surfaces favor amine coordination .
What methodologies validate the stability of this compound under storage and reaction conditions?
Basic Research Focus
Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. HPLC-MS identifies hydrolytic byproducts (e.g., free proline or 4-fluorobenzyl alcohol). Thermal gravimetric analysis (TGA) monitors Boc-group decomposition above 150°C .
Advanced Consideration
Solid-state NMR (¹³C CP/MAS) tracks conformational changes in crystalline phases. For aqueous solutions, vapor-liquid equilibrium (VLE) models predict solubility limits and hydrate formation risks .
How do computational models predict the physicochemical properties of this compound?
Advanced Research Focus
Density functional theory (DFT) calculates dipole moments and polar surface areas, correlating with bioavailability. COSMO-RS simulations predict logP values (experimental ~1.8) and solubility in biorelevant media . Molecular dynamics (MD) simulations model diffusion coefficients in lipid bilayers, guiding prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
